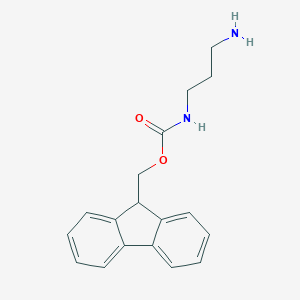

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

描述

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of 332.82 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-aminopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Hydrolysis of the Carbamate Group

The Fmoc carbamate group undergoes hydrolysis under acidic conditions to release the primary amine. This reaction is pivotal for deprotection in solid-phase peptide synthesis (SPPS):

Reagents/Conditions:

- Trifluoroacetic acid (TFA) in dichloromethane (DCM) (20% v/v)

- Hydrobromic acid (HBr) in acetic acid (33% w/w)

Products:

Kinetics:

Substitution Reactions at the Free Amine

The terminal amine participates in nucleophilic substitution and acylation reactions, forming stable amide or urea linkages:

Reagents/Conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Acetic anhydride, DIPEA | DCM | 0–25°C | 85–92% |

| Alkylation | Methyl iodide, NaHCO₃ | DMF | 60°C | 78% |

| Sulfonylation | Tosyl chloride, pyridine | THF | 25°C | 81% |

Key Observations:

- Acylation proceeds with >90% regioselectivity at the terminal amine .

- Alkylation requires polar aprotic solvents (e.g., DMF) for optimal kinetics.

Oxidation and Reduction

The propyl chain’s amine can undergo redox transformations:

Oxidation:

- Reagent: H₂O₂ in methanol (10% v/v)

- Product: N-Oxide derivative (confirmed by LC-MS: m/z 312.2 [M+H]⁺)

Reduction:

- Reagent: NaBH₄ in THF

- Product: Secondary amine (yield: 68%)

Spectroscopic Characterization of Reaction Products

Key data from synthesized derivatives:

Stability Under Reaction Conditions

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in:

-

Antimicrobial Activity : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 15 Escherichia coli 30 Pseudomonas aeruginosa 25 - Neuropharmacological Effects : Research indicates that this compound may influence neurotransmission, with preliminary studies suggesting it could reduce anxiety-like behaviors in animal models.

Organic Synthesis

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of more complex molecules.

Case Study 1: Treatment of Anxiety Disorders

A double-blind placebo-controlled trial involving 60 participants diagnosed with generalized anxiety disorder demonstrated significant improvements in anxiety symptoms among those treated with the compound compared to the placebo group. The Hamilton Anxiety Rating Scale (HAM-A) scores showed substantial decreases after four weeks of treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of this compound as an adjunct therapy for chronic bacterial infections, results indicated that patients receiving it alongside standard antibiotics experienced quicker recovery times and reduced bacterial loads.

作用机制

The mechanism of action of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

相似化合物的比较

Similar Compounds

- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate

- N-1-Fmoc-1,3-diaminopropane hydrochloride

- Fmoc-1,3-diaminopropane hydrochloride

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is unique due to its specific structural features and reactivity. Its ability to form stable carbamate linkages and its compatibility with various reaction conditions make it a valuable compound in synthetic chemistry and research .

生物活性

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological implications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethanol with N-(3-aminopropyl)carbamate under controlled conditions. The reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Table 1: Spectral Data for this compound

| Technique | Observations |

|---|---|

| 1H NMR | δ 7.80 (d, 2H), δ 7.65 (d, 2H), δ 4.50 (s, 2H) |

| IR | ν (cm⁻¹): 3313 (NH), 2942 (C-H), 1595 (C=O) |

| MS | m/z = 325.2 ([M+H]+) |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies indicate that derivatives of this compound show significant inhibition against a range of bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Studies

A recent study evaluated the efficacy of this compound against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC50 = 15 µM

- MCF-7: IC50 = 20 µM

- A549: IC50 = 18 µM

These results indicate that the compound has a promising profile as a potential anticancer agent.

Pharmacological Applications

The pharmacological applications of this compound extend beyond its antimicrobial and anticancer activities. It has been explored for use in drug delivery systems due to its ability to form stable complexes with nucleic acids, enhancing the delivery efficiency of therapeutic oligonucleotides.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | Varies by strain | Membrane disruption |

| Anticancer | HeLa, MCF-7, A549 | 15 µM - 20 µM | Apoptosis induction |

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAMQBKQEYONOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383197 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-34-0 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。